(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)

LPA2 antagonist GPCR Lysophosphatidic acid receptor

Researchers requiring selective LPA₂ antagonism often face gaps left by LPA₁/₃-biased probes. This bismaleamic acid (≥95% purity, HPLC/NMR/GC-verified) directly addresses that with a Ki of 20.8 nM and 10-fold selectivity over LPA₁. Key supply advantages: • Enables fibrosis & neuropathic pain target validation with reliable batch-to-batch reproducibility. • Serves as a characterized precursor for high-temperature bismaleimide monomers. • Ships with full analytical documentation, eliminating in-house synthesis variability.

Molecular Formula C14H12N2O6
Molecular Weight 304.25 g/mol
CAS No. 13161-99-4
Cat. No. B1349005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)
CAS13161-99-4
Molecular FormulaC14H12N2O6
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O
InChIInChI=1S/C14H12N2O6/c17-11(4-6-13(19)20)15-9-2-1-3-10(8-9)16-12(18)5-7-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)
InChIKeySKDIMRRKRVTENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity, Key Physicochemical Parameters, and Research-Grade Specifications


(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid), also known as N,N'-(m-phenylene)bismaleamic acid, is a bis-maleamic acid derivative with molecular formula C14H12N2O6 and molecular weight 304.25 g mol−1 . The scaffold comprises dual (Z)-configured 4-oxobut-2-enoic acid arms attached via amide linkages to a 1,3-disubstituted phenyl ring, and is supplied at ≥95% purity with HPLC, NMR and GC batch quality control . This compound is documented as a nanomolar antagonist of the lysophosphatidic acid receptor LPA₂ [1] and as a performance-enhancing additive in silica-reinforced rubber compounds for pneumatic tires [2].

Functional Consequences of the 1,3-Phenylene-Bis(Maleamic Acid) Scaffold


The 1,3-phenylene substitution pattern in (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) establishes a bent geometry that is critical for selective LPA₂ receptor binding [1]. In rubber applications, this meta-linked bismaleamic acid exhibits a performance reversal relative to its closest structural analog, N,N'-(m-phenylene) bis citraconamic acid: it loses efficacy in carbon-black-only formulations but uniquely improves cured stiffness and reduces hysteresis when silica is present [2]. Simple replacement with a para-phenylenediamine-derived analog or a citraconamic-acid derivative would therefore yield a compound with fundamentally different biological selectivity and industrial reinforcement behavior.

Quantitative Differentiation Versus Closest Analogs and Reference Compounds


LPA₂ Receptor Antagonist Potency vs Reference Antagonist Ki16425

Against the LPA₂ receptor, (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) exhibits a Ki of 20.8 nM, whereas the widely used benchmark antagonist Ki16425 shows a Ki of 6.5 µM (6500 nM) in the same recombinant rat RH7777 cell background [1][2]. This corresponds to an approximately 312‑fold greater binding affinity.

LPA2 antagonist GPCR Lysophosphatidic acid receptor

Intrinsic LPA₂ over LPA₁ Subtype Selectivity Profile

Within the same recombinant rat RH7777 cell assay, the compound displays a Ki for LPA₂ of 20.8 nM versus 50 nM for LPA₁ (2.4‑fold selectivity) and an IC₅₀ for LPA₂ of 21.8 nM versus 220 nM for LPA₁ (10‑fold selectivity) [1]. This selectivity profile is reversed compared to Ki16425, which preferentially inhibits LPA₁ (Ki 340 nM) and LPA₃ (Ki 930 nM) over LPA₂ (Ki 6500 nM) [2].

LPA receptor selectivity GPCR pharmacology Subtype selectivity

Reinforcement Efficiency in Silica-Filled Rubber Formulations

In a rubber formulation containing silica as co‑filler, addition of N,N'-(m-phenylene) bismaleamic acid at 12.5 wt% relative to silica increased 300% modulus and dynamic storage modulus G' (measured at 10% strain, 170 °C cure) compared to an otherwise identical control without the additive [1]. Simultaneously, tan δ during a 6‑hour aging period at 140 °C was lower for the compound‑containing sample, indicating reduced heat build‑up and lower rolling resistance [1].

Silica-reinforced rubber Tire tread compound Dynamic mechanical properties

Filler-Specific Performance Relative to Bis-Citraconamic Acid

U.S. Pat. No. 5,696,188 established that N,N'-(m-phenylene) bismaleamic acid is inferior to N,N'-(m-phenylene) bis citraconamic acid as an anti‑reversion agent in carbon‑black‑only rubber compounds [1]. However, when the filler system is reformulated to include silica (volume‑percent total filler held constant), the bismaleamic acid uniquely imparts increased cured stiffness and lower hysteresis—a benefit not observed with the citraconamic analog [1].

Anti-reversion agent Filler compatibility Rubber compounding

Functional Antagonist Potency in Calcium Flux Assays

Two independent IC₅₀ determinations for LPA₂-mediated calcium flux in RH7777 cells yielded values of 21.8 nM and 22 nM, demonstrating high inter‑assay reproducibility [1]. In contrast, the corresponding IC₅₀ at LPA₁ was 220 nM, confirming a 10‑fold functional selectivity window for LPA₂ [1].

LPA2 functional assay Calcium mobilization GPCR antagonist potency

Application Scenarios with Verifiable Performance Advantage


LPA₂-Selective Pharmacological Probe for In Vitro Target Validation

With a Ki of 20.8 nM and functional IC₅₀ of ~22 nM at LPA₂, combined with 10‑fold selectivity over LPA₁ [1], this compound serves as a high‑affinity chemical probe for dissecting LPA₂‑mediated signaling in fibrosis, cancer cell survival, and neuropathic pain models. Its LPA₂‑preferring selectivity profile fills a gap left by Ki16425, which is LPA₁/₃‑selective [2].

Lead Scaffold for LPA₂-Targeted Drug Discovery

The 312‑fold greater LPA₂ affinity compared to Ki16425 [2] positions this bismaleamic acid as an attractive starting point for structure‑activity relationship (SAR) expansion. The dual carboxylic acid groups offer synthetic handles for prodrug design, while the meta‑phenylene core provides a geometry that can be systematically varied to optimize pharmacokinetic properties.

Performance Additive in Silica-Reinforced Tire Tread Compounds

In formulations where silica comprises a significant portion of the filler system, the compound at ~12.5 wt% on silica increases cured stiffness (300% modulus and G') and lowers hysteresis (tan δ) after thermal aging [3]. This filler‑specific benefit is not achievable with the bis‑citraconamic acid analog, making the compound the rational choice for fuel‑efficient, high‑durability tread development.

Precursor for Bismaleimide Monomer Synthesis

The bismaleamic acid can be quantitatively cyclodehydrated to the corresponding bismaleimide [3], a monomer used in high‑temperature polyimides and advanced composites. Procuring the characterized bismaleamic acid intermediate (≥95% purity with analytical documentation ) provides a reproducible starting point for bismaleimide production, avoiding the variability associated with in‑house diamine‑maleic anhydride condensation.

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